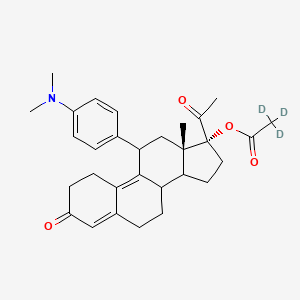
4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is an organic compound with the molecular formula C21H23NO2S. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of a cyclohexyl group and a 4-methylphenylsulfonyl group attached to the indole core. It is used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The final step involves the sulfonylation of the indole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, pyridine, triethylamine
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino derivatives, thiol derivatives
科学的研究の応用
4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.
Medicine: Potential therapeutic applications in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system being studied .
類似化合物との比較
Similar Compounds
4-Cyclohexyl-1-(4-methylphenyl)indole: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
4-Cyclohexyl-1-(4-chlorophenylsulfonyl)indole: Contains a chlorine atom instead of a methyl group, affecting its electronic properties and reactivity.
4-Cyclohexyl-1-(4-nitrophenylsulfonyl)indole:
Uniqueness
4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is unique due to the presence of both the cyclohexyl and 4-methylphenylsulfonyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific research applications .
特性
IUPAC Name |
4-cyclohexyl-1-(4-methylphenyl)sulfonylindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S/c1-16-10-12-18(13-11-16)25(23,24)22-15-14-20-19(8-5-9-21(20)22)17-6-3-2-4-7-17/h5,8-15,17H,2-4,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENRXFRJCBHFNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652287 |
Source


|
| Record name | 4-Cyclohexyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129667-02-3 |
Source


|
| Record name | 4-Cyclohexyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[2.2.1]heptane-2,7-diol, 2-acetate, [1S-(exo,anti)]- (9CI)](/img/new.no-structure.jpg)









![4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester](/img/structure/B590528.png)
